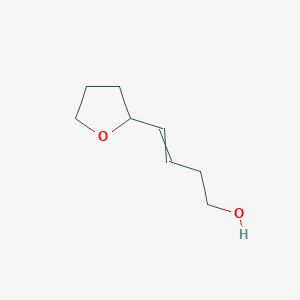
4-(Oxolan-2-yl)but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxolan-2-yl)but-3-en-1-ol is a chemical compound with the molecular formula C8H14O2. It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a butenol chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-2-yl)but-3-en-1-ol typically involves the reaction of 2-buten-1-ol with tetrahydrofuran in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then undergoes cyclization to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Oxolan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenol chain to a single bond, forming saturated alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds and amines.
Applications De Recherche Scientifique
4-(Oxolan-2-yl)but-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Oxolan-2-yl)but-3-en-1-ol involves its interaction with specific molecular targets. The oxolane ring and the butenol chain can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Oxolan-2-yl)butan-1-ol: Similar structure but with a saturated butanol chain.
3-(Oxolan-2-yl)propan-1-ol: Similar structure but with a shorter propanol chain.
1-(Oxolan-3-yl)propan-2-ol: Similar structure but with a different position of the oxolane ring.
Uniqueness
4-(Oxolan-2-yl)but-3-en-1-ol is unique due to the presence of both an oxolane ring and a butenol chain, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
85217-30-7 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
4-(oxolan-2-yl)but-3-en-1-ol |
InChI |
InChI=1S/C8H14O2/c9-6-2-1-4-8-5-3-7-10-8/h1,4,8-9H,2-3,5-7H2 |
Clé InChI |
CTFVJILIRRWVNT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




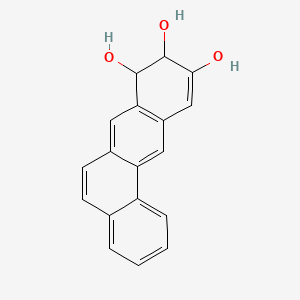
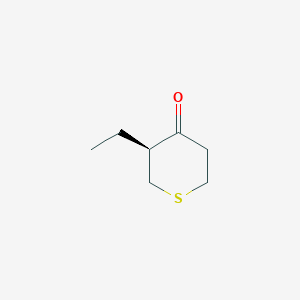
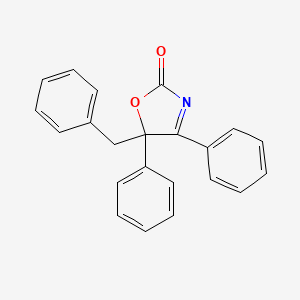
![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
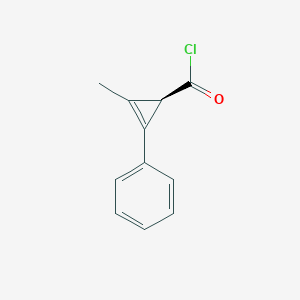
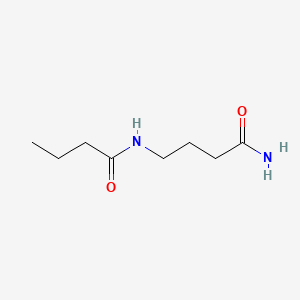

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
